Cas no 502977-01-7 (2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-chloropyridine-3-carboxylate)

502977-01-7 structure
Nome del prodotto:2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-chloropyridine-3-carboxylate
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-chloropyridine-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-chloropyridine-3-carboxylate
- 3-Pyridinecarboxylic acid, 2-chloro-, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl ester
- Oprea1_430076
- EN300-26608185
- Z19818956
- AKOS033713533
- 502977-01-7
- Oprea1_611512
-
- Inchi: 1S/C20H13ClN2O3S/c21-19-13(6-5-11-22-19)20(25)26-12-18(24)23-14-7-1-3-9-16(14)27-17-10-4-2-8-15(17)23/h1-11H,12H2
- Chiave InChI: HKXKWCLXCIUXRB-UHFFFAOYSA-N
- Sorrisi: C1(Cl)=NC=CC=C1C(OCC(=O)N1C2=CC=CC=C2SC2=C1C=CC=C2)=O
Proprietà calcolate
- Massa esatta: 396.0335411g/mol
- Massa monoisotopica: 396.0335411g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 4
- Complessità: 541
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 84.8Ų
Proprietà sperimentali
- Densità: 1.441±0.06 g/cm3(Predicted)
- Punto di ebollizione: 657.5±55.0 °C(Predicted)
- pka: -1.74±0.10(Predicted)
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-chloropyridine-3-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26608185-0.05g |
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-chloropyridine-3-carboxylate |
502977-01-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-chloropyridine-3-carboxylate Letteratura correlata
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
502977-01-7 (2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-chloropyridine-3-carboxylate) Prodotti correlati
- 1797720-40-1(Ethyl 3-(4-chlorophenyl)hexahydro-1H-azepine-1-carboxylate)
- 1248734-02-2(1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine)
- 1540649-47-5(2-iodo-1,3oxazolo4,5-bpyridine)
- 1448029-51-3(4-methoxy-N-(3-methoxythiolan-3-yl)methyl-3,5-dimethylbenzene-1-sulfonamide)
- 2024284-34-0(Acetaldehyde, 2-(1-isoquinolinylthio)-)
- 2639446-83-4(1-(3-bromo-5-chlorothiophen-2-yl)methanamine hydrochloride)
- 1305846-24-5(N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide)
- 496913-99-6(2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)
- 1314987-73-9(2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)-)
- 1902152-20-8(Quinoxaline, 6,7-dibromo-)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
